molecular formula C5H4ClFN2O B13870108 4-amino-5-chloro-6-fluoro-1H-pyridin-2-one

4-amino-5-chloro-6-fluoro-1H-pyridin-2-one

Cat. No.: B13870108
M. Wt: 162.55 g/mol
InChI Key: QVODIJLSJYUQDQ-UHFFFAOYSA-N
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Description

4-amino-5-chloro-6-fluoro-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring, which significantly influence its chemical and physical properties. The unique combination of these substituents makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-6-fluoro-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the amino group at the 4-position. This reaction typically requires specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-chloro-6-fluoro-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield derivatives with different substituents, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

4-amino-5-chloro-6-fluoro-1H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-chloro-6-fluoro-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of amino, chloro, and fluoro groups allows the compound to engage in various interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-5-chloro-6-fluoro-1H-pyridin-2-one include:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties. This combination allows for unique reactivity patterns and interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H4ClFN2O

Molecular Weight

162.55 g/mol

IUPAC Name

4-amino-5-chloro-6-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C5H4ClFN2O/c6-4-2(8)1-3(10)9-5(4)7/h1H,(H3,8,9,10)

InChI Key

QVODIJLSJYUQDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(NC1=O)F)Cl)N

Origin of Product

United States

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